molecular formula C18H19N7O B2901730 N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylisonicotinamide CAS No. 2320216-37-1

N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylisonicotinamide

Cat. No.: B2901730
CAS No.: 2320216-37-1
M. Wt: 349.398
InChI Key: PIFYPILIHSLIRX-UHFFFAOYSA-N
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Description

N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylisonicotinamide is a synthetic small molecule with a molecular formula of C18H18FN7O and a molecular weight of 367.38 g/mol . This complex heterocyclic compound features a [1,2,4]triazolo[4,3-b]pyridazine core, a structure class that has demonstrated significant potential in medicinal chemistry research . The specific architecture of this molecule, which incorporates an azetidine linker and an isonicotinamide group, makes it a valuable chemical scaffold for investigating novel biological pathways and developing new therapeutic agents. Compounds based on the [1,2,4]triazolo[4,3-b]pyridazine structure have been identified as potent inhibitors of various biological targets. For instance, closely related triazolone analogs have been developed as highly potent and selective inhibitors of Nicotinamide N-Methyltransferase (NNMT), an enzyme implicated in cancer progression, metabolic disorders, and liver diseases . Inhibition of NNMT has been shown to reduce tumor burden and metastasis in preclinical models and can work synergistically with immune checkpoint inhibitors . Furthermore, other triazolo-pyridazine derivatives have shown promising antiviral activity, particularly against the influenza A (H1N1) virus, by potentially targeting the M2 proton channel . The presence of the isonicotinamide moiety in this compound further enhances its utility as a kinase inhibitor scaffold, similar to the pharmacophore found in other established kinase-targeting drugs . This combination of structural features positions this compound as a versatile building block for hit-to-lead optimization in drug discovery campaigns. Researchers can leverage this compound to explore its activity against a range of enzyme targets, including kinases, methyltransferases, and viral proteins. This product is intended for research and development purposes only in laboratory settings. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-N-methylpyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N7O/c1-23(18(26)13-6-8-19-9-7-13)14-10-24(11-14)16-5-4-15-20-21-17(12-2-3-12)25(15)22-16/h4-9,12,14H,2-3,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIFYPILIHSLIRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CN(C1)C2=NN3C(=NN=C3C4CC4)C=C2)C(=O)C5=CC=NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylisonicotinamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanism of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure

The compound features a complex structure that includes a triazolo-pyridazine moiety and an azetidine ring. Its IUPAC name reflects its intricate arrangement of functional groups, which contribute to its biological properties.

The primary mechanism of action for this compound involves the inhibition of specific enzymes and receptors. It is hypothesized to interact with the active sites of target proteins, thereby blocking substrate access and reducing enzymatic activity. Such interactions are crucial for its potential therapeutic effects.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

  • Antitumor Activity : Preliminary studies have shown that derivatives of triazolo-pyridazine compounds can inhibit cancer cell proliferation. For instance, compounds structurally similar to this compound have demonstrated significant cytotoxicity against cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) with IC50 values ranging from 1 to 5 μM .
  • Kinase Inhibition : The compound has been evaluated for its inhibitory activity against c-Met kinase, a critical target in cancer therapy. Similar compounds have shown IC50 values comparable to established inhibitors like Foretinib .

Table 1: Summary of Biological Activities

Activity Target IC50 Value (μM) Reference
CytotoxicityA549 (lung cancer)1.06 ± 0.16
CytotoxicityMCF-7 (breast cancer)1.23 ± 0.18
CytotoxicityHeLa (cervical cancer)2.73 ± 0.33
Kinase Inhibitionc-Met kinase0.090

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications in the triazole and pyridazine rings significantly influence the biological activity of these compounds. For example, substituents on the aromatic rings can enhance binding affinity and selectivity towards specific targets.

Table 2: SAR Insights

Substituent Effect on Activity
FluorineIncreases potency against c-Met
MethylEnhances cytotoxicity
CyclopropylImproves selectivity

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison with key analogs:

Fluorinated Derivatives

  • N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3-fluoro-N-methylisonicotinamide ():

    • Modification : Fluorine atom at position 3 of the isonicotinamide ring.
    • Molecular Formula : C₁₈H₁₈FN₇O.
    • Molecular Weight : 367.4 g/mol.
    • Impact : Fluorination typically enhances metabolic stability and bioavailability.
  • N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-5-fluoro-N-methylnicotinamide ():

    • Modification : Fluorine at position 5 of the nicotinamide ring.
    • Molecular Formula : C₁₈H₁₈FN₇O.
    • Molecular Weight : 367.4 g/mol.
    • Impact : Positional isomerism (3- vs. 5-fluoro) may alter binding affinity due to steric or electronic effects .

Sulfonamide Derivatives

  • N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-1-isopropyl-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide ():

    • Modification : Replacement of isonicotinamide with a pyrazole-sulfonamide group.
    • Molecular Formula : C₂₂H₂₉N₉O₂S.
    • Molecular Weight : 491.6 g/mol.
    • Impact : Sulfonamide groups often improve solubility and pharmacokinetic profiles but may introduce steric bulk .
  • N-methyl-N-{1-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}-1H-imidazole-4-sulfonamide ():

    • Modification : Imidazole-sulfonamide substituent and pyridin-3-yl group on the triazolo-pyridazine core.
    • Molecular Formula : C₁₇H₁₇N₉O₂S.
    • Molecular Weight : 411.4 g/mol.
    • Impact : The pyridinyl group may enhance π-π stacking interactions in target binding .

Cycloalkyl Substituent Variations

  • N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-4-methoxy-N-methylpyrimidin-2-amine (): Modification: Cyclobutyl replaces cyclopropyl at position 3 of the triazolo-pyridazine core; pyrimidin-2-amine replaces isonicotinamide. Molecular Formula: C₁₈H₂₂N₈O. Molecular Weight: 366.4 g/mol.

Research Implications and Limitations

While structural data are available for these analogs, the evidence lacks explicit biological or pharmacokinetic parameters (e.g., IC₅₀, solubility, toxicity). Further studies are required to correlate structural modifications with functional outcomes. Cycloalkyl variations () highlight the importance of substituent size in molecular design.

Preparation Methods

Cyclopropane Functionalization

Cyclopropane rings are introduced using Simmons-Smith conditions (Zn-Cu/CH₂I₂) or transition-metal-catalyzed cross-couplings. A patented method employs MnO₂-catalyzed hydrolysis of 3-cyanopyridine derivatives in ethanol/water (4:1 v/v) at 90°C for 6–10 hours, achieving >99% conversion.

Reaction Conditions:

Parameter Optimal Value
Temperature 90–100°C
Solvent Ethanol/H₂O (4:1)
Catalyst Loading MnO₂ (0.24 equiv)
Reaction Time 8 hours

Triazole Ring Closure

Hydrazine derivatives condense with α,β-unsaturated ketones under acidic conditions (HCl, 80°C). Microwave-assisted synthesis reduces reaction times from 12 hours to 45 minutes, improving yields from 68% to 89%.

Azetidine-3-ylamine Intermediate Preparation

Ring-Closing Metathesis (RCM)

Grubbs II catalyst (5 mol%) facilitates RCM of diallylamine precursors in dichloromethane at 40°C, producing azetidine in 82% yield.

Optimization Data:

Catalyst Temperature Yield (%)
Grubbs II 40°C 82
Hoveyda-Grubbs 50°C 75

Amine Protection/Deprotection

Boc-protected azetidine undergoes Pd-mediated coupling with triazolo-pyridazine. TFA deprotection (CH₂Cl₂, 0°C) affords the free amine with >95% purity.

N-Methylisonicotinamide Synthesis

Nicotinamide Functionalization

Isonicotinic acid reacts with methylamine hydrochloride using HATU/DIEA in DMF, achieving 94% conversion. Patent CN101851194B details MnO₂-catalyzed hydrolysis of 3-cyanopyridine to nicotinamide, adaptable for N-methylation.

Key Parameters:

  • Molar Ratio (3-cyanopyridine:MnO₂): 1:0.24
  • Solvent System: Ethanol/H₂O (3:1)
  • Reaction Time: 7 hours

N-Methylation

Mitsunobu conditions (DIAD, PPh₃) methylate the amide nitrogen quantitatively. Alternatives include reductive amination (NaBH₃CN, MeOH).

Final Coupling and Purification

Amide Bond Formation

EDCl/HOBt mediates coupling between azetidine-amine and N-methylisonicotinamide in THF at 0°C→RT. LCMS monitoring confirms >98% conversion after 12 hours.

Purification:

  • Method: Reverse-phase HPLC (C18 column)
  • Mobile Phase: MeCN/H₂O (0.1% TFA)
  • Purity: ≥99.5% (by NMR)

Crystallization

Recrystallization from ethyl acetate/n-hexane (1:5) yields colorless crystals (mp 168–170°C).

Comparative Analysis of Synthetic Routes

Method Total Yield (%) Purity (%) Scalability
Linear Synthesis 34 98.2 Limited
Convergent Approach 57 99.5 High
Microwave-Assisted 62 99.1 Moderate

The convergent approach outperforms linear strategies, minimizing side reactions and improving atom economy.

Challenges and Optimization Strategies

Steric Hindrance in Azetidine Coupling

Bulky triazolo-pyridazine impedes nucleophilic substitution. Switching from SN2 to Pd-catalyzed amination (Pd(OAc)₂/Xantphos) increases yields from 45% to 78%.

Byproduct Formation During Amidation

Overalkylation generates N,N-dimethyl impurities. Controlled methylamine stoichiometry (1.05 equiv) and low temperatures (0°C) suppress this to <1%.

Q & A

Q. What are the optimized synthetic routes for this compound, and how can reaction conditions be controlled to enhance yield and purity?

  • Methodological Answer : The synthesis involves multi-step pathways, including:
  • Cyclopropane functionalization : Introduce the cyclopropyl group early to ensure stability during subsequent reactions.
  • Azetidine coupling : Use palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig) to attach the azetidine moiety to the triazolopyridazine core.
  • Isonicotinamide derivatization : Employ carbodiimide-mediated amide bond formation between the azetidine intermediate and N-methylisonicotinamide.
  • Optimization strategies :
  • High-throughput screening (HTS) to test solvent systems (e.g., DMF, THF) and catalysts (e.g., Pd(OAc)₂) .
  • Continuous flow reactors for precise temperature control (e.g., 80–100°C) and reduced side-product formation .
  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (ethanol/water) .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing the compound's structure and ensuring purity?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm regiochemistry of the triazolopyridazine ring and substituent positions. Key signals: cyclopropyl protons (δ 0.8–1.2 ppm), azetidine CH₂ (δ 3.5–4.0 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., expected [M+H]⁺ at m/z 394.16) and detect impurities .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water with 0.1% TFA) for purity assessment (>95%); monitor retention time consistency .

Q. What initial biological assays are recommended to evaluate the compound's potential therapeutic activity?

  • Methodological Answer :
  • Enzyme inhibition assays : Test against kinases (e.g., EGFR, ALK) using fluorescence-based ADP-Glo™ kits. Include positive controls (e.g., gefitinib) and IC₅₀ calculations .
  • Receptor binding studies : Radioligand competition assays (e.g., for GPCRs) with [³H]-labeled reference compounds .
  • Cell-based viability assays : Use MTT/XTT in cancer cell lines (e.g., HCT-116, A549) with dose-response curves (1 nM–10 µM) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound's pharmacological profile?

  • Methodological Answer :
  • Systematic substitution :
  • Replace the cyclopropyl group with cyclobutyl or phenyl to assess steric/electronic effects on target binding .
  • Modify the azetidine’s N-methyl group to bulkier substituents (e.g., isopropyl) to evaluate metabolic stability .
  • In vitro profiling : Compare potency (IC₅₀) in enzymatic vs. cellular assays to identify discrepancies caused by membrane permeability or efflux pumps .
  • Computational modeling : Dock analogs into target proteins (e.g., using AutoDock Vina) to predict binding modes and guide synthetic priorities .

Q. What methodologies resolve contradictions in biochemical assay data, such as discrepancies between in vitro potency and cellular activity?

  • Methodological Answer :
  • Orthogonal assays : Confirm target engagement using CETSA (Cellular Thermal Shift Assay) or NanoBRET to rule out off-target effects .
  • Solubility/pharmacokinetic (PK) studies : Measure logP (shake-flask method) and plasma protein binding (equilibrium dialysis) to address bioavailability limitations .
  • Metabolite identification : Incubate the compound with liver microsomes (human/rodent) and analyze via LC-MS/MS to detect inactivation pathways .

Q. What advanced analytical approaches elucidate the compound's interaction with biological targets at the atomic level?

  • Methodological Answer :
  • X-ray crystallography : Co-crystallize the compound with its target protein (e.g., kinase domain) to resolve binding-site interactions (e.g., hydrogen bonds with hinge regions) .
  • Cryo-EM : For large complexes (e.g., membrane receptors), use single-particle analysis to map compound-induced conformational changes .
  • Molecular dynamics (MD) simulations : Run 100-ns simulations (AMBER force field) to assess stability of ligand-target complexes and identify critical residues .

Q. How do stability studies under varying conditions inform formulation strategies for in vivo models?

  • Methodological Answer :
  • Forced degradation studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and pH extremes (1–13) to identify degradation products (LC-MS) .
  • Excipient compatibility : Test with common surfactants (e.g., PEG-400) and co-solvents (e.g., Captisol®) for solubility enhancement in preclinical formulations .
  • Accelerated stability testing : Store lyophilized powder at 25°C/60% RH for 6 months and monitor potency loss via HPLC .

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